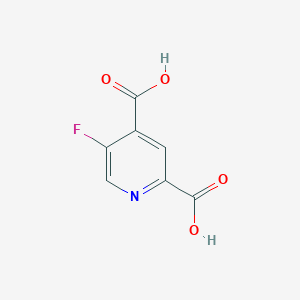

5-Fluoropyridine-2,4-dicarboxylic acid

Description

Contextualization of Pyridine (B92270) Dicarboxylic Acids as Versatile Molecular Scaffolds

Pyridine dicarboxylic acids are a class of organic compounds that are derivatives of pyridine, featuring two carboxylic acid functional groups. wikipedia.org These compounds are notable in scientific research for their capacity to act as effective complexing agents, readily forming diverse complexes with various metal ions. wisdomlib.org This ability stems from the presence of both nitrogen and oxygen donor atoms within their structure, allowing them to exhibit a range of coordination modes. wisdomlib.org This versatility makes them valuable building blocks in the field of coordination chemistry and in the synthesis of coordination polymers and metal-organic frameworks (MOFs). rsc.orgrsc.orgrsc.orgresearchgate.net The specific arrangement of the carboxylic acid groups on the pyridine ring, which defines the different isomers such as quinolinic acid and dipicolinic acid, influences the geometry and properties of the resulting metal complexes. wikipedia.org

Significance of Fluorine Substitution in Pyridine Derivatives for Academic Investigation

The introduction of fluorine atoms into organic molecules, particularly heterocyclic structures like pyridine, is a widely employed strategy in medicinal chemistry and materials science to modify their physicochemical properties. researchgate.net Fluorine's high electronegativity and small atomic radius can significantly alter a molecule's electronic distribution, conformation, pKa, and metabolic stability without substantially increasing its size. acs.orgacs.orgbenthamscience.com

Specifically, in pyridine derivatives, fluorine substitution can lead to:

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This is often used to block metabolic "soft spots" in drug candidates. acs.org

Modulated Lipophilicity : Fluorination generally increases a molecule's lipophilicity, which can improve its ability to penetrate biological membranes. benthamscience.comnih.gov This property is crucial for the absorption and transport of pharmacologically active compounds. nih.gov

Altered Binding Affinity : The electron-withdrawing nature of fluorine can influence the acidity of nearby functional groups and modify non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for a molecule's binding affinity to biological targets. researchgate.net

Improved Thermal and Chemical Stability : Fluorinated compounds often exhibit greater resistance to heat and chemical degradation, making them suitable for developing advanced materials. nih.govontosight.ai

These modifications make fluorinated pyridines valuable intermediates and building blocks for the synthesis of novel pharmaceuticals, agrochemicals, and high-performance materials. ontosight.aikaibangchem.com

Overview of 5-Fluoropyridine-2,4-dicarboxylic Acid as a Compound of Academic Interest

This compound emerges as a compound of significant academic interest by combining the structural features of a pyridine dicarboxylic acid with the unique properties imparted by fluorine substitution. As a dicarboxylic acid derivative of pyridine, it possesses the inherent ability to act as a ligand for constructing coordination polymers and metal-organic frameworks. rsc.orgnih.govrsc.org The presence of the fluorine atom at the 5-position is expected to introduce distinct electronic properties to the pyridine ring. cymitquimica.com

This strategic fluorination can influence the compound's reactivity and its interactions within larger molecular assemblies. cymitquimica.com The modification of the electronic landscape of the pyridine scaffold can fine-tune the properties of the resulting materials, such as their luminescence or gas adsorption capabilities, a key area of research in porous lanthanide-based MOFs. The academic pursuit of this and similar compounds is driven by the potential to create novel functional materials with precisely engineered characteristics, leveraging the synergistic effects of the dicarboxylic acid framework and the influential fluorine substituent.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoropyridine-2,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-4-2-9-5(7(12)13)1-3(4)6(10)11/h1-2H,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTWJDCPCBQOIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Fluoropyridine 2,4 Dicarboxylic Acid and Its Precursors

Regioselective Synthesis of the 5-Fluoropyridine-2,4-dicarboxylate Scaffold

Achieving the desired substitution pattern on the pyridine (B92270) ring, particularly with the fluorine atom at the 5-position and carboxylic acid groups at the 2- and 4-positions, requires precise control over the reaction's regioselectivity. Various advanced synthetic approaches have been developed to construct this specific scaffold.

Palladium-catalyzed carbonylation reactions are a powerful tool for introducing carbonyl groups into aromatic halides. nih.gov This methodology has been effectively applied to the synthesis of pyridinecarboxylate esters, which are direct precursors to the desired dicarboxylic acids. The process typically involves the reaction of a dihalofluoropyridine with carbon monoxide and an alcohol in the presence of a palladium catalyst and a phosphine (B1218219) ligand. semanticscholar.org

The choice of catalyst, ligands, and reaction conditions is crucial for controlling the selectivity and yield of the carbonylation. For instance, palladium acetate (B1210297) combined with ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) has proven effective in the alkoxycarbonylation of chloropyridines. semanticscholar.org The reaction can be tuned to selectively produce mono- or di-esterified products by controlling parameters such as temperature and reaction time. semanticscholar.org These ester precursors are then hydrolyzed to yield the final dicarboxylic acid. The versatility of this approach allows for the use of various alcohols to produce different ester derivatives.

Table 1: Examples of Palladium-Catalyzed Carbonylation for Pyridinecarboxylate Synthesis The following table is illustrative and based on typical conditions for similar reactions.

| Starting Material | Catalyst/Ligand | Reagents | Solvent | Temperature (°C) | Pressure (atm) | Product | Yield |

|---|---|---|---|---|---|---|---|

| Dihalofluoropyridine | Pd(OAc)₂ / dppf | CO, Methanol (B129727) | DMF/Methanol | 100-140 | 10-50 | Dimethyl 5-fluoropyridine-2,4-dicarboxylate | Good to Excellent |

| 2,5-Dichloropyridine | Pd(PPh₃)₂Cl₂ | CO, Methanol | Methanol/Triethylamine | 110 | 10 | Methyl 5-chloropyridine-2-carboxylate | 49% (crude) |

| 2,3-Dichloropyridine | PdCl₂ / dppb | CO, Ethanol | Benzene | 140 | >50 | Ethyl 3-chloropyridine-2-carboxylate | 88% |

Multifunctional halogenated pyridines serve as versatile starting materials for the synthesis of 5-Fluoropyridine-2,4-dicarboxylic acid. A common strategy involves starting with a precursor that already contains the fluorine atom and at least one chloro or bromo substituent, which can be selectively functionalized. For example, a precursor like 2,6-dichloro-5-fluoronicotinic acid can be used. google.com

The synthetic sequence might involve:

Esterification: The existing carboxylic acid group is protected as an ester, for instance, an ethyl ester. This is often achieved using an alcohol in the presence of an acid catalyst like concentrated sulfuric acid. google.com

Selective Functionalization: The halogen atoms at positions 2 and 4 (or 6) can then be targeted for conversion into carboxyl groups. This can be accomplished through methods like palladium-catalyzed carbonylation, as described previously, or via metal-halogen exchange followed by carboxylation with carbon dioxide.

Hydrolysis: The final step involves the hydrolysis of the ester groups to yield the dicarboxylic acid.

One documented pathway begins with 2,6-dichloro-5-fluoronicotinic acid, which is first converted to its ethyl ester. This intermediate is then subjected to further reactions to introduce the second carboxyl group and remove the remaining chlorine atom to arrive at the desired product scaffold. google.com

Modern organic synthesis is increasingly focused on developing novel cyclization and rearrangement reactions to build complex heterocyclic frameworks from simpler acyclic precursors. These methods offer innovative routes to the fluoropyridine core.

Cascade Cyclization: One such approach is the cascade cyclization of fluoroalkyl alkynylimines with primary amines to synthesize 4-amino-5-fluoropicolinates. nih.gov This method provides access to picolinic acids with various substituents that might be difficult to achieve through traditional cross-coupling chemistry. nih.gov The resulting aminopicolinates can potentially be converted to the dicarboxylic acid through subsequent functional group transformations.

Photoredox-Mediated Coupling: Another innovative strategy involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. acs.org This reaction, followed by a one-pot condensation with ammonium (B1175870) acetate, leads to the formation of diversely substituted 3-fluoropyridines. acs.org While this yields a different isomer, the underlying principle of constructing the fluorinated ring system from acyclic ketone components represents a significant advancement.

Wolff Rearrangement: Cascade reactions involving the Wolff rearrangement of α-diazoketones with aminopyridines have been developed to synthesize fused pyrimidinediones. researchgate.net Such rearrangement strategies, which form new ring systems, showcase the potential for creating complex heterocyclic structures that could be precursors to the target molecule.

These novel pathways, while not always directly yielding this compound, are crucial for expanding the toolbox available to synthetic chemists for creating the core fluoropyridine framework.

Multistep Synthetic Pathways and Yield Optimization in this compound Production

A potential pathway could include:

Diazotization and Sandmeyer Reaction: Converting the amino group to a halogen (e.g., chlorine or bromine).

Introduction of a Second Halogen: Halogenation at another position on the ring.

Double Carbonylation: A palladium-catalyzed carbonylation to convert both halogen substituents into ester groups.

Final Hydrolysis: Conversion of the diester to the dicarboxylic acid.

Green Chemistry Principles and Sustainable Synthesis of this compound Analogues

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. mdpi.com These principles are highly relevant to the synthesis of this compound and its analogues.

Key green chemistry approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids. Aqueous synthesis is particularly attractive, and methods are being developed that leverage the hydrophobic effect of water to facilitate reactions like C-H amination of perfluoroarenes. rsc.org

Catalysis: Employing catalytic methods, especially those that avoid heavy metals or use recyclable catalysts, is a cornerstone of green chemistry. Metal-free catalytic systems are being explored for various transformations. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cyclization and rearrangement reactions are often highly atom-economical.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov

Solvent-Free Reactions: Mechanochemical synthesis, where reactions are carried out by grinding solid reagents together, can eliminate the need for solvents entirely, representing a significant step towards sustainability. beilstein-journals.org

By applying these principles, the synthesis of fluorinated pyridines can be made more sustainable, safer, and more cost-effective. For example, developing a metal-free, aqueous-based synthesis for the fluoropyridine scaffold would represent a significant advancement in green fluorine chemistry. dovepress.com

Derivatization Strategies and Post Synthetic Functionalization of 5 Fluoropyridine 2,4 Dicarboxylic Acid

Esterification and Amidation Reactions of Carboxylic Acid Moieties

The carboxylic acid groups at the C2 and C4 positions are primary sites for derivatization through common organic reactions such as esterification and amidation. These transformations are fundamental in organic synthesis for modifying polarity, solubility, and metabolic stability, or for creating prodrugs.

Standard coupling reagents can be employed for these reactions. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) activated esterification can be accelerated by the addition of 4-dimethylaminopyridine (B28879) (DMAP), which helps to minimize side reactions. researchgate.net Another approach involves the use of 2-pyridinesulfonyl fluoride (B91410), which facilitates a one-pot deoxyfluorinated amidation and esterification of carboxylic acids under mild conditions by generating an acyl fluoride in situ. berkeley.edursc.org

In the context of multifunctional molecules like 5-Fluoropyridine-2,4-dicarboxylic acid derivatives, achieving selectivity is key. Research on similar fluoropyridine structures has shown that reaction conditions can dictate the outcome. For example, the reaction of a fluoropyridine methyl ester with aqueous methylamine (B109427) in methanol (B129727) selectively transformed the ester into an N-methyl amide without substitution of the fluoride. acs.orgnih.gov However, changing the solvent to tetrahydrofuran (B95107) (THF) resulted in a mixture of products, highlighting the importance of solvent choice in controlling reaction pathways. acs.orgnih.gov

The synthesis of fluorinated pyridine-2,4-dicarboxylic acid derivatives often involves the preparation of a dimethyl ester intermediate, such as dimethyl 5-fluoropyridine-2,4-dicarboxylate, which is then hydrolyzed to yield the final dicarboxylic acid. nih.gov This ester intermediate serves as a key precursor for further derivatization, including the synthesis of amides.

Table 1: Common Reagents for Esterification and Amidation

| Reaction Type | Reagent/Catalyst | Key Features |

| Esterification | Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP) | Accelerates reaction, minimizes side products. researchgate.net |

| Esterification | 2-Acyloxy-4,6-dimethoxy-1,3,5-triazine | Mild conditions suitable for labile alcohols. researchgate.net |

| Amidation / Esterification | 2-Pyridinesulfonyl Fluoride | Enables one-pot synthesis via in situ acyl fluoride formation under mild conditions. berkeley.edursc.org |

Introduction of Diverse Substituents at the Pyridine (B92270) Ring (e.g., Aminoalkyl-substituted derivatives)

Functionalization of the pyridine ring, particularly at the C5 position, allows for the introduction of various substituents to explore structure-activity relationships. A key strategy for this is nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid groups facilitates the displacement of a leaving group.

A synthetic route has been developed to specifically access 5-aminoalkyl-substituted pyridine-2,4-dicarboxylic acid (2,4-PDCA) derivatives. acs.org This multi-step synthesis begins with commercially available 2,5-dichloroisonicotinic acid.

Synthetic Pathway to 5-Aminoalkyl-substituted 2,4-PDCA Derivatives:

Esterification: 2,5-dichloroisonicotinic acid is first converted to its methyl ester. acs.org

Carbonylation: A regioselective palladium-catalyzed carbonylation reaction introduces a second ester group, yielding dimethyl 5-chloropyridine-2,4-dicarboxylate as the key intermediate. acs.org

Amination: A Buchwald-Hartwig amination reaction is then used to couple various primary and secondary amines at the C5 position, displacing the chloro substituent. This step allows for the introduction of a wide range of aminoalkyl groups. acs.org

Hydrolysis: Finally, saponification of the diester products yields the target 5-aminoalkyl-substituted 2,4-PDCA derivatives. acs.org

This synthetic approach has been successfully used to generate a set of ten different 5-aminoalkyl-substituted 2,4-PDCA derivatives for structure-activity relationship studies. acs.org The diester intermediates from the Buchwald-Hartwig reaction can also be useful as potential prodrugs for cell-based studies. acs.org

Chemoselective Functionalization Techniques for this compound Derivatives

Chemoselectivity is paramount when functionalizing a molecule with multiple reactive sites, such as this compound and its ester derivatives. These compounds possess at least two distinct electrophilic centers: the carbon atom bearing the fluorine (C5) and the carbonyl carbons of the ester groups (C2 and C4).

The reactivity of 2-fluoropyridines in nucleophilic aromatic substitution (SNAr) reactions is significantly higher than that of their 2-chloro counterparts, making the fluorine atom a good leaving group. acs.orgnih.gov The challenge lies in performing a reaction at one site without affecting the other.

A clear example of chemoselectivity has been demonstrated in the functionalization of a fluoropyridine methyl ester. nih.gov

Selective Amidation: When the fluoropyridine methyl ester was treated with aqueous methylamine in methanol (MeOH), the reaction proceeded selectively at the ester group to form the corresponding N-methyl amide, leaving the C-F bond intact. nih.gov

Non-Selective Reaction: In contrast, conducting the same reaction in tetrahydrofuran (THF) led to a mixture of products, indicating that substitution occurred at both the ester group and the fluoride position. nih.gov

This solvent-dependent selectivity provides a powerful tool for the controlled, stepwise functionalization of fluorinated pyridine dicarboxylates. By carefully selecting the reaction conditions, chemists can direct nucleophiles to attack either the ester carbonyl or the carbon-fluorine bond, enabling the synthesis of complex, precisely substituted pyridine derivatives. nih.gov This principle of "regioexhaustive substitution" can be further expanded by using activating or screening protecting groups to direct metalation and subsequent functionalization to every available position on the pyridine ring. nih.gov

Enzyme-Catalyzed Derivatization Approaches for Dicarboxylic Acids in Organic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for derivatizing dicarboxylic acids. While specific enzymatic derivatization of this compound has not been extensively reported, general enzyme-catalyzed approaches for dicarboxylic acids can be considered as potential strategies.

Enzymes can provide remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions. Several classes of enzymes are relevant for the functionalization of dicarboxylic acids:

Lipases: These enzymes are widely used for esterification and amidation reactions. They can catalyze the formation of esters from dicarboxylic acids and alcohols, often with high selectivity.

Decarboxylases: Certain enzymes can catalyze the removal of carboxyl groups. For example, the photo-decarboxylase from Chlorella variabilis (CvFAP) is a light-activated enzyme that has been shown to convert long-chain dicarboxylic acids into alkanes, proceeding through a mono-fatty acid intermediate. researchgate.netnih.gov This suggests a potential for selective mono-decarboxylation.

Baeyer-Villiger Monooxygenases (BVMOs): In multi-step enzymatic cascades, BVMOs can be used to convert ketones into esters. researchgate.net Such cascades have been designed to produce valuable dicarboxylic acids from renewable fatty acids. researchgate.net

Acyl-CoA Synthetases: These enzymes activate carboxylic acids by converting them into their corresponding Coenzyme A (CoA) thioesters. acs.org This activation is a key first step in many biosynthetic pathways and can be harnessed in chemo-enzymatic platforms to facilitate subsequent modifications, such as esterification catalyzed by other enzymes. acs.org

These enzymatic methods represent advanced, sustainable approaches that could potentially be adapted for the selective and efficient derivatization of this compound and its analogs, opening new avenues for creating novel functional molecules.

Molecular Interactions and Biochemical Pathway Modulations by 5 Fluoropyridine 2,4 Dicarboxylic Acid Derivatives

Mechanisms of Enzyme Inhibition by 5-Fluoropyridine-2,4-dicarboxylic Acid Derivatives

The primary mechanism by which this compound and its derivatives exert their inhibitory effects is through the competitive inhibition of 2-oxoglutarate (2OG)-dependent oxygenases. These enzymes play crucial roles in a variety of cellular processes, including post-translational modifications and epigenetic regulation. The pyridine-2,4-dicarboxylate (2,4-PDCA) scaffold, of which this compound is a derivative, acts as a 2OG mimic, binding to the active site of these enzymes and preventing the binding of the natural co-substrate, 2OG.

Targeting 2-Oxoglutarate (2OG)-Dependent Oxygenases

A significant focus of research has been on the interaction of fluorinated pyridine (B92270) dicarboxylates with 2OG-dependent oxygenases, a large family of enzymes with diverse biological functions. The introduction of fluorine substituents onto the pyridine-2,4-dicarboxylate scaffold has been shown to modulate the inhibitory potency and selectivity of these compounds against different members of this enzyme family. bohrium.comresearchgate.net

Aspartate/Asparagine-β-hydroxylase (AspH) is a 2OG-dependent oxygenase that is overexpressed in several types of cancer and is associated with increased cell motility and invasiveness. nih.govfrontiersin.org Consequently, the development of potent and selective AspH inhibitors is a promising avenue for anticancer therapy. researchgate.net

Studies have demonstrated that fluorinated derivatives of pyridine-2,4-dicarboxylate are effective inhibitors of human AspH. bohrium.com The C5 fluoro-substituted derivative of 2,4-PDCA, this compound, has been shown to inhibit AspH with an efficiency comparable to that of the parent compound, 2,4-PDCA. bohrium.comresearchgate.net This highlights the potential of fluorination at the C5 position to maintain potent AspH inhibition while potentially improving other pharmacological properties.

| Compound | Target Enzyme | Inhibition Efficiency |

| This compound | AspH | Similar to 2,4-PDCA bohrium.comresearchgate.net |

| Pyridine-2,4-dicarboxylic acid (2,4-PDCA) | AspH | Potent inhibitor nih.gov |

Jumonji-C domain-containing protein 5 (JMJD5) is another 2OG-dependent oxygenase that has been implicated in various biological processes, including developmental biology, circadian rhythm, and cancer progression. nih.govox.ac.uknih.gov The development of selective inhibitors for JMJD5 is crucial for elucidating its specific functions.

While the broad-spectrum 2OG oxygenase inhibitor pyridine-2,4-dicarboxylic acid (2,4-PDCA) is a known inhibitor of JMJD5, research has focused on developing derivatives with improved selectivity. nih.govox.ac.uk Studies on 5-substituted 2,4-PDCA derivatives have shown that modifications at this position can lead to potent and selective JMJD5 inhibitors. nih.govox.ac.ukacs.org These derivatives act as 2OG-competing inhibitors, and their C5 substituent orients into the substrate-binding pocket of JMJD5, a finding supported by crystallographic analyses. nih.govox.ac.uk

The JmjC lysine-specific Nε-demethylase 4E (KDM4E) is a member of the KDM4 subfamily of histone demethylases, which are also 2OG-dependent oxygenases. nih.govnih.gov These enzymes are involved in epigenetic regulation and are considered targets for cancer therapy. nih.gov

Fluorinated derivatives of 2,4-PDCA have been shown to efficiently inhibit KDM4E. bohrium.comresearchgate.net Interestingly, the introduction of a fluorine substituent at the C5 position of 2,4-PDCA, creating this compound, leads to a significant increase in selectivity for AspH over KDM4E when compared to the parent compound, 2,4-PDCA. bohrium.comresearchgate.net This demonstrates that small modifications to the inhibitor scaffold can have a substantial impact on selectivity among different 2OG oxygenases.

| Compound | Target Enzyme | Selectivity Profile |

| This compound | AspH vs KDM4E | Substantial increase in selectivity for AspH over KDM4E compared to 2,4-PDCA bohrium.comresearchgate.net |

| Pyridine-2,4-dicarboxylic acid (2,4-PDCA) | KDM4E | Broad-spectrum inhibitor nih.gov |

Structure-Activity Relationship (SAR) Studies of Fluorinated Pyridine Dicarboxylates for Enzymatic Inhibition

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective inhibitors. For fluorinated pyridine dicarboxylates, SAR studies have revealed key insights into their interactions with 2OG-dependent oxygenases.

The position of the fluorine substituent on the pyridine ring has a significant effect on both the potency and selectivity of inhibition. bohrium.comresearchgate.net For instance, as mentioned previously, a fluorine atom at the C5 position of 2,4-PDCA maintains potent inhibition of AspH while increasing selectivity over KDM4E. bohrium.comresearchgate.net In general, with the exception of the C5 fluoro-substituted derivative's effect on AspH, the investigated fluoro- and trifluoromethyl-substituted 2,4-PDCA derivatives were found to be less efficient inhibitors of the tested 2OG oxygenases than 2,4-PDCA itself. bohrium.comresearchgate.net This underscores the nuanced effects of fluorination and the importance of systematic SAR studies in the development of targeted enzyme inhibitors.

Analysis of Binding Modes through X-ray Crystallography and Structural Biology

X-ray crystallography and other structural biology techniques provide invaluable atomic-level insights into how inhibitors bind to their target enzymes. This information is critical for understanding the mechanism of inhibition and for the rational design of improved inhibitors.

Crystallographic studies of 2,4-PDCA and its derivatives in complex with 2OG-dependent oxygenases have confirmed their binding to the 2OG active site. nih.govnih.gov The C2 and C4 carboxylate groups of the pyridine dicarboxylate scaffold typically mimic the binding of the C1 and C5 carboxylates of 2OG, forming key interactions with the enzyme. nih.gov

For JMJD5, crystallographic analysis of its complex with 5-substituted 2,4-PDCA derivatives has revealed that the C5 substituent projects into the substrate-binding pocket, suggesting a mechanism for achieving selectivity. nih.govox.ac.uk These structural studies have also indicated that the binding of these inhibitors can induce conformational changes in the enzyme, a phenomenon known as induced fit. nih.govox.ac.uk The detailed understanding of these binding modes provided by X-ray crystallography is instrumental in explaining the observed SAR and in guiding the future design of more selective and potent inhibitors based on the this compound scaffold.

Influence of Fluorine Substitution on Biological Target Engagement and Selectivity

The strategic incorporation of fluorine into bioactive molecules is a well-established method in medicinal chemistry to enhance pharmacological properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. In the context of this compound, the substitution of a hydrogen atom with fluorine at the C5 position of the pyridine ring profoundly influences its interaction with and selectivity for specific enzymes.

Research into fluorinated derivatives of Pyridine-2,4-dicarboxylic acid (2,4-PDCA), a known broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, has revealed the critical role of the fluorine substituent in modulating inhibitory activity and target selectivity. nih.gov These enzymes are crucial in human biology, and developing selective inhibitors is a key goal for therapeutic intervention in diseases like cancer. nih.govnih.gov

Studies have focused on the inhibitory effects of these compounds on human 2OG oxygenases, particularly Aspartate/asparagine-β-hydroxylase (AspH) and JmjC lysine-specific Nε-demethylase 4E (KDM4E). nih.gov While most fluorinated and trifluoromethylated derivatives of 2,4-PDCA were found to be less efficient inhibitors than the parent compound, this compound was a notable exception. It inhibited AspH with a similar efficiency as the non-fluorinated 2,4-PDCA. nih.gov

The most significant impact of the C5 fluorine substitution is the substantial increase in selectivity for AspH over KDM4E. nih.gov The 5-fluoro derivative demonstrates a threefold increase in selectivity for AspH over KDM4E when compared to the parent 2,4-PDCA. nih.gov This enhanced selectivity is a critical finding, as it illustrates how a minimal structural change—the addition of a single fluorine atom—can refine the inhibitory profile of a broad-spectrum inhibitor, making it a more targeted agent. nih.gov The reduced inhibitory action of many fluorinated derivatives may be partially due to the electron-withdrawing nature of fluorine, which can weaken the molecule's coordination to the Fe(II) cofactor in the enzyme's active site. nih.gov

Further research on another 2OG-dependent oxygenase, Jumonji-C domain-containing protein 5 (JMJD5), provides additional insight into the role of the C5 substituent. This compound was found to inhibit JMJD5, whereas the sterically bulkier 5-trifluoromethyl-2,4-PDCA derivative did not show inhibitory activity. nih.gov This highlights that while the position of the substituent is key, its specific properties (e.g., size and electronics) are crucial for effective target engagement. Interestingly, this compound is approximately ninefold less efficient at inhibiting JMJD5 than the parent 2,4-PDCA, further underscoring its increased selectivity for enzymes like AspH. nih.gov

The table below summarizes the comparative inhibitory activities, demonstrating the enhanced selectivity conferred by the C5 fluorine substitution.

| Compound | Target Enzyme | IC₅₀ (μM) | Selectivity (AspH vs. KDM4E) |

|---|---|---|---|

| Pyridine-2,4-dicarboxylic acid (2,4-PDCA) | AspH | ~0.03 | ~1 (Baseline) |

| Pyridine-2,4-dicarboxylic acid (2,4-PDCA) | KDM4E | ~0.3 | |

| This compound | AspH | ~0.05 | ~3-fold increase for AspH |

| This compound | KDM4E | ~1.2 |

Data sourced from studies on human 2-oxoglutarate dependent oxygenases. nih.gov

Coordination Chemistry and Metal Organic Frameworks Featuring 5 Fluoropyridine 2,4 Dicarboxylic Acid As a Ligand

Design and Synthesis of Coordination Polymers with Pyridine (B92270) Dicarboxylic Acid Ligands

The design of coordination polymers using pyridine dicarboxylic acid ligands, including 5-Fluoropyridine-2,4-dicarboxylic acid, is a strategic process aimed at creating materials with specific structures and functions. The selection of metal ions, solvents, and reaction conditions such as temperature and pH are critical factors that dictate the final architecture of the coordination polymer. rsc.org The presence of multiple coordination sites on the ligand allows for the formation of a wide array of structures with varying dimensionalities.

Pyridine dicarboxylic acid ligands are known for their ability to generate coordination networks with remarkable structural and topological diversity. nih.govacs.org Depending on the coordination mode of the ligand and the geometry of the metal center, the resulting structures can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. nih.govresearchgate.net For instance, the use of pyridine-2,4-dicarboxylic acid with lanthanide metals has led to the synthesis of 3D frameworks with porous structures. nih.gov The connectivity of the metal nodes and the organic linkers can be described using topological analysis, revealing complex network topologies such as primitive cubic (pcu). nih.gov The introduction of a fluorine substituent, as in this compound, can influence these topologies by altering intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net

The choice of the metal center is a determining factor in the final architecture of the coordination polymer. Transition metals, with their varied coordination numbers and geometries, can lead to a wide range of structures. For example, cobalt(II) has been used with pyridine-3,5-dicarboxylic acid to create coordination polymers with distorted octahedron geometries. mdpi.com Similarly, copper(II) complexes with pyridine-2,4-dicarboxylate have been shown to form infinite zigzag chains. researchgate.net

Lanthanide ions, characterized by their high coordination numbers and flexible coordination spheres, are particularly interesting for the construction of porous MOFs. researchgate.net Hydrothermal synthesis of lanthanide coordination networks with pyridine-2,4-dicarboxylic acid has yielded porous materials with significant gas adsorption capabilities. nih.gov The specific lanthanide ion used can also influence the final structure and properties of the material.

Table 1: Examples of Coordination Polymers with Pyridine Dicarboxylic Acid Ligands

| Metal Ion | Ligand Isomer | Dimensionality | Resulting Architecture/Topology |

|---|---|---|---|

| Mn(II) | 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | 2D | Mononodal 4-connected net with sql topology nih.gov |

| Co(II) | 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | 2D | 2D coordination polymer nih.gov |

| Cu(II) | Pyridine-2,4-dicarboxylic acid | 1D | Infinite zigzag chains researchgate.net |

| Ce(III), Pr(III), Sm(III), Eu(III) | Pyridine-2,4-dicarboxylic acid | 3D | Porous network with pcu topology nih.gov |

| Tb(V) | Pyridine-2,4-dicarboxylic acid | 3D | Non-porous 3D network nih.gov |

Fabrication of Metal-Organic Frameworks (MOFs) Utilizing this compound Derivatives

The fabrication of MOFs from this compound and its derivatives involves the self-assembly of the organic ligand with metal ions or clusters to form a crystalline, porous framework. The fluorine substituent is expected to impart unique properties to the resulting MOF, such as increased hydrophobicity and altered gas adsorption characteristics. researchgate.netmdpi.com

Hydrothermal synthesis is a common and effective method for the preparation of MOFs. researchgate.net This technique involves reacting the metal salt and the organic ligand in a sealed vessel at elevated temperatures and pressures. For pyridine dicarboxylic acid-based MOFs, hydrothermal methods have been successfully employed to produce crystalline materials. nih.govresearchgate.net For instance, lanthanide-MOFs based on pyridine-2,4-dicarboxylic acid have been synthesized hydrothermally, leading to porous structures. nih.gov The conditions of the hydrothermal reaction, such as temperature and reaction time, can be fine-tuned to control the phase and crystal size of the final product.

Solvent engineering, which involves the use of different solvents or solvent mixtures during synthesis, can also play a crucial role in directing the final structure of the MOF. The solvent can act as a template, influencing the nucleation and growth of the crystals and leading to different polymorphs or interpenetrated frameworks.

Spectroscopic and Structural Elucidation of Metal-Ligand Coordination Bonds

The coordination bonds between the metal centers and the this compound ligand are typically characterized using a combination of spectroscopic and structural techniques.

Infrared (IR) Spectroscopy is a powerful tool for probing the coordination environment of the carboxylate groups. The stretching frequencies of the C=O and C-O bonds in the carboxylate groups are sensitive to their coordination mode (e.g., monodentate, bidentate, bridging). A shift in these frequencies upon coordination to a metal ion provides evidence of metal-ligand bond formation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be employed, especially for diamagnetic metal complexes, to study the ligand environment in solution and in the solid state.

Table 2: Spectroscopic and Structural Analysis Techniques

| Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Identification of functional groups, determination of carboxylate coordination modes. nih.gov |

| UV-Visible Spectroscopy | Information on the electronic transitions within the complex. nih.gov |

| Single-Crystal X-ray Diffraction | Precise 3D atomic structure, bond lengths, bond angles, coordination geometry. dnu.dp.ua |

| Powder X-ray Diffraction (PXRD) | Phase identification and purity of the bulk material. |

| Thermogravimetric Analysis (TGA) | Thermal stability of the framework and information on solvent content. |

Investigating the Functional Properties of Pyridine Dicarboxylate-Based Coordination Materials

The properties of MOFs are fundamentally governed by their structural and topological characteristics, which are directly influenced by the choice of organic ligands and metal nodes. rsc.org Pyridine dicarboxylates are versatile ligands capable of coordinating with metal centers through both their nitrogen atom and the oxygen atoms of their two carboxylate groups, often forming stable chelating rings. rsc.org This coordination flexibility leads to the formation of extended one-, two-, or three-dimensional structures that are crucial for various applications. rsc.org

Luminescent Properties

One of the most prominent functional properties of pyridine dicarboxylate-based coordination materials is luminescence. The aromatic nature of the pyridine ring system serves as an effective antenna, absorbing energy and transferring it to the metal center, particularly in the case of lanthanide ions. This "antenna effect" results in strong, characteristic emissions.

Research has demonstrated that coordination polymers combining lanthanide ions with pyridine-3,5-dicarboxylic acid produce materials with strong photoluminescent emissions at room temperature. acs.orgcapes.gov.br The specific emission profiles are dependent on the choice of the lanthanide ion. Similarly, complexes constructed with pyridine-2,4-dicarboxylic acid and metals like magnesium(II) or dysprosium(III) have been shown to exhibit fluorescence in the visible region. tandfonline.com The introduction of a fluorine atom onto the pyridine ring can further influence the luminescent properties by modifying the energy levels of the ligand's molecular orbitals, potentially leading to shifts in excitation and emission wavelengths or enhancing quantum yields.

Energy Storage

The ordered porosity and high surface area of MOFs make them promising candidates for electrode materials in energy storage devices. Pyridine dicarboxylate-based MOFs have been specifically investigated for their potential in battery-supercapacitor hybrid systems.

For instance, MOFs synthesized from pyridine-3,5-dicarboxylate (PYDC) in combination with copper and cobalt have been analyzed as active electrode materials. rsc.org A hybrid device fabricated using a Cu-PYDC-MOF as the positive electrode and activated carbon as the negative electrode demonstrated a notable energy density of 17 W h kg⁻¹ and a power density of 2550 W kg⁻¹. rsc.org The performance of these materials is attributed to the robust framework constructed from the metal-ligand coordination, which provides stable pathways for ion transport and redox reactions. rsc.org The electrochemical properties can be tuned by the choice of the metal center; for example, a Cu-PYDC MOF showed superior performance compared to its cobalt analogue. rsc.org

Catalysis

The tunable pore sizes and the presence of accessible, coordinatively unsaturated metal sites make pyridine dicarboxylate MOFs attractive for heterogeneous catalysis. acs.orgacs.org These materials can act as solid-state catalysts with high efficiency and selectivity, offering advantages in catalyst recovery and reuse. The versatility in combining different metal centers with the ligand allows for the precise tuning of catalytic properties. acs.org For example, MOFs have demonstrated exceptional activity in various organic transformations, including oxidation, hydrogenation, and esterification reactions. acs.orgacs.org The incorporation of this compound as a ligand could enhance catalytic activity by modifying the Lewis acidity of the metal centers or by influencing substrate-framework interactions through the polar C-F bond.

Gas Sorption and Separation

The well-defined pore structures of pyridine dicarboxylate-based MOFs allow them to function as molecular sieves for gas storage and separation. The pore size and surface chemistry can be precisely engineered by selecting the appropriate ligand and metal node. A complex constructed from dysprosium(III) and pyridine-2,4-dicarboxylic acid was noted for its void space, suggesting potential applications in gas adsorption. tandfonline.com

The functionalization of the ligand with fluorine, as in this compound, is a particularly effective strategy for enhancing gas separation capabilities. rsc.orgresearchgate.net Fluorination of the pore surfaces imparts several advantageous characteristics:

Enhanced Affinity for CO2 : The highly polarized C-F bonds can interact strongly with quadrupolar molecules like carbon dioxide, leading to increased CO2 adsorption selectivity over other gases such as nitrogen. rsc.orgresearchgate.net

Increased Hydrophobicity : Fluorinated MOFs are generally more hydrophobic, which improves their stability in the presence of moisture and makes them suitable for applications like the removal of contaminants from aqueous systems. researchgate.net

Tuned Pore Environment : The presence of electronegative fluorine atoms creates an electron-dense pore environment, which can influence host-guest interactions and improve the selective adsorption of specific molecules. researchgate.netrsc.org

These fluorinated frameworks are considered benchmark materials for challenging gas separations. rsc.orgresearchgate.net

The following table summarizes the functional properties of various coordination materials based on different pyridine dicarboxylate ligands as reported in the literature.

| Ligand | Metal Ion(s) | Material/Complex | Functional Property | Key Findings |

| Pyridine-3,5-dicarboxylic acid | Lanthanides (Ln) | Ln-PDC Coordination Polymers | Luminescence | Materials produce strong photoluminescent emissions at room temperature. acs.org |

| Pyridine-2,4-dicarboxylic acid | Dy(III) | [Dy(PDC)2(H2O)2]·5H2O·NH4 | Luminescence, Gas Adsorption | Exhibits fluorescence in the visible region and possesses void space with potential for gas adsorption. tandfonline.com |

| Pyridine-3,5-dicarboxylate (PYDC) | Copper (Cu) | Cu-PYDC-MOF | Energy Storage | Used as a positive electrode in a hybrid device, showcasing an energy density of 17 W h kg⁻¹ and power density of 2550 W kg⁻¹. rsc.org |

| Pyridine-3,5-dicarboxylate (PYDC) | Cobalt (Co) | Co-PDC-MOF | Energy Storage | Investigated as an electrode material for hybrid supercapacitors. nih.gov |

| General Pyridine Dicarboxylates | Various Transition Metals | MOFs | Catalysis | Frameworks show high activity for organic reactions like oxidation and hydrogenation due to tunable metal sites. acs.org |

| General Fluorinated Dicarboxylates | Various Metals | Fluorinated MOFs (F-MOFs) | Gas Separation | Fluorine-lined channels show excellent affinity and selectivity for CO2 and enhance material stability. rsc.orgresearchgate.net |

Theoretical and Computational Chemistry Studies of 5 Fluoropyridine 2,4 Dicarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to study pyridine (B92270) dicarboxylic acids and their derivatives. electrochemsci.orgbohrium.com For 5-Fluoropyridine-2,4-dicarboxylic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step in any theoretical analysis. bohrium.comresearchgate.netsid.ir

The process begins with molecular optimization , where the algorithm systematically adjusts the molecule's geometry (bond lengths, bond angles, and dihedral angles) to find the lowest energy, most stable conformation. sid.ir From this optimized structure, a wide range of electronic properties can be predicted. Studies on analogous pyridine dicarboxylic acids have calculated key quantum chemical parameters to predict their reactivity. electrochemsci.org

Key predicted properties include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. bohrium.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), such as around the nitrogen and oxygen atoms, while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). bohrium.com

Global Reactivity Descriptors: Parameters like electronegativity (χ), chemical hardness (η), and softness (σ) can be derived from HOMO-LUMO energies to quantify reactivity. electrochemsci.org

| Parameter | Pyridine-2,3-dicarboxylic acid | Pyridine-2,4-dicarboxylic acid | Pyridine-2,5-dicarboxylic acid |

|---|---|---|---|

| HOMO (eV) | -7.45 | -7.51 | -7.48 |

| LUMO (eV) | -2.21 | -2.15 | -2.24 |

| Energy Gap (ΔE) (eV) | 5.24 | 5.36 | 5.24 |

| Electronegativity (χ) | 4.83 | 4.83 | 4.86 |

| Global Hardness (η) | 2.62 | 2.68 | 2.62 |

While DFT is excellent for ground-state properties, analyzing electronic excitations (e.g., how the molecule absorbs light) often requires more advanced methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for this purpose. mdpi.comnih.gov It can predict the electronic absorption spectra (UV-Vis) by calculating the energies of transitions from the ground state to various excited states. bohrium.comresearchgate.net

For this compound, TD-DFT calculations would identify the primary π-π* transitions responsible for its UV-Vis absorption bands. The calculations yield the excitation energies (which correspond to the absorption wavelength, λmax) and the oscillator strength of each transition, which relates to the intensity of the absorption peak. mdpi.comnih.gov These theoretical spectra can then be compared with experimental data to validate the computational model.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Pyridine carboxylic acid derivatives are known to interact with various biological targets, often acting as enzyme inhibitors. nih.gov Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a ligand like this compound might bind to a protein receptor. nih.govnih.govresearchgate.net

Molecular Docking: This process involves computationally placing the ligand into the active site of a target protein in various orientations and conformations to find the most favorable binding mode. The result is typically a "binding score" or "binding energy," which estimates the affinity of the ligand for the protein. researchgate.net Docking studies on similar pyridine-based compounds have successfully identified key interactions, such as hydrogen bonds between the carboxylic acid groups and amino acid residues, or π-π stacking with aromatic residues in the active site. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more detailed and dynamic picture of the ligand-protein complex. rsc.orgrsc.org An MD simulation calculates the forces between all atoms in the system and uses them to predict their movements over time, typically on a nanosecond timescale. This reveals the stability of the docked pose, the flexibility of the ligand and protein, and the specific interactions (like hydrogen bonds) that persist over time. nih.govnih.gov

| Parameter | Description | Illustrative Value/Finding |

|---|---|---|

| Binding Energy (Docking) | Estimated affinity of the ligand for the receptor. | -7.5 kcal/mol |

| Key Interacting Residues | Amino acids in the active site forming bonds with the ligand. | Arg120, Ser245, Tyr270 |

| Types of Interactions | Nature of the bonds formed (e.g., H-bonds, hydrophobic). | Hydrogen bonds via carboxylates; π-π stacking with pyridine ring. |

| RMSD (MD Simulation) | Root Mean Square Deviation, measures the stability of the complex over time. | Stable trajectory with RMSD < 2 Å |

Computational Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which is crucial for structure elucidation and validation.

NMR Spectra: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. github.ioresearchgate.net The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. tandfonline.com Predicted shifts for a proposed structure can be compared to experimental spectra to confirm its identity. For substituted pyridines, computational workflows can achieve high accuracy. github.iostenutz.eu

IR Spectra: The vibrational frequencies of a molecule can be calculated using DFT. researchgate.net These frequencies correspond to the peaks in an experimental Infrared (IR) spectrum. cdnsciencepub.comchemicalbook.comchemicalbook.com Comparing the calculated and experimental spectra allows for the assignment of specific vibrational modes (e.g., C=O stretch, C-F stretch, ring vibrations) to the observed peaks. Studies on pyridine-2,5-dicarboxylic acid have shown excellent agreement between DFT-calculated frequencies and experimental FTIR data. researchgate.netresearchgate.net

UV-Vis Spectra: As mentioned in section 6.1.2, TD-DFT is the standard method for predicting UV-Vis absorption spectra. bohrium.commdpi.com The solvent environment can be included in these calculations using a Polarizable Continuum Model (PCM) to more accurately reflect experimental conditions. nih.govnih.gov

Analysis of Fluorine's Electronic Effects on Reactivity and Molecular Conformation

The introduction of a fluorine atom onto the pyridine ring has profound electronic and conformational consequences.

Electronic Effects: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). This effect generally deactivates the aromatic ring towards electrophilic substitution by reducing its electron density. uoanbar.edu.iq However, fluorine also has lone pairs that can participate in a π-donating resonance effect (+R effect). nih.gov The interplay between these two opposing effects depends on the fluorine's position.

In the 5-position (meta to the nitrogen), the inductive effect is dominant, strongly withdrawing electron density from the ring.

This electron withdrawal makes the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr) compared to its non-fluorinated counterpart. acs.org The reduced electron density on the ring also lowers the basicity of the pyridine nitrogen. nih.gov

Conformational Effects: The presence of fluorine can influence the preferred conformation of the molecule, particularly the orientation of the two carboxylic acid groups. Computational studies on fluorinated piperidines (the saturated form of pyridine) show that fluorine's orientation is governed by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. d-nb.inforesearchgate.net For this compound, DFT geometry optimization would reveal the most stable arrangement of the carboxyl groups relative to the fluorinated ring, considering potential intramolecular hydrogen bonding and steric hindrance. bohrium.com

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-Fluoropyridine-2,4-dicarboxylic acid. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the molecular framework, electronic environment of the nuclei, and through-bond and through-space connectivities.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms on the pyridine (B92270) ring. For this compound, two distinct signals are expected for the aromatic protons. Experimental data obtained in D₂O shows a doublet at approximately 8.51 ppm and another at 7.82 ppm. nih.gov The splitting of these signals into doublets is due to spin-spin coupling between the adjacent protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.51 | d | 3.0 | H-6 |

| 7.82 | d | 3.0 | H-3 |

Table 1: Experimental ¹H NMR Data for this compound in D₂O. nih.gov

¹³C NMR: The ¹³C NMR spectrum is used to identify all unique carbon atoms in the molecule. For this compound, seven distinct signals are anticipated. The carbons of the two carboxylic acid groups are expected to resonate in the downfield region (165-185 ppm). compoundchem.com The five carbons of the pyridine ring will appear in the aromatic region (typically 120-160 ppm). oregonstate.eduresearchgate.net The carbon atom directly bonded to the fluorine atom (C-5) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet, which is a key diagnostic feature. The other ring carbons will also show smaller couplings to the fluorine atom.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and powerful technique for its characterization. nih.gov The fluorine-19 nucleus has a spin of ½ and 100% natural abundance, making it easy to detect. wikipedia.org The spectrum for this compound would show a single resonance, and its chemical shift provides insight into the electronic environment of the fluorine atom. nih.gov Furthermore, coupling between the ¹⁹F nucleus and the adjacent protons (H-3 and H-6) and carbons provides crucial data for confirming the substitution pattern on the pyridine ring. nih.govwikipedia.org Purity assessment is also readily achieved, as fluorine-containing impurities would likely present distinct signals in the ¹⁹F NMR spectrum. science.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of the this compound molecule. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to specific molecular vibrations. For this compound, the key features include:

O-H Stretch: A very broad and strong absorption band is expected in the range of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid O-H stretching vibration. youtube.com

C=O Stretch: A strong, sharp absorption band typically appears around 1700 cm⁻¹ for the carbonyl (C=O) stretch of the carboxylic acid groups. The exact position can be influenced by hydrogen bonding.

C=C and C=N Stretches: Vibrations associated with the pyridine ring are expected in the 1600-1400 cm⁻¹ region.

C-F Stretch: A strong and characteristic absorption for the C-F bond is typically observed in the 1250-1000 cm⁻¹ region.

C-O Stretch and O-H Bend: These vibrations associated with the carboxylic acid groups are found in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.

While specific experimental data for the target molecule is not widely published, data from the closely related 5-trifluoromethylpyridine-2,4-dicarboxylate shows characteristic peaks at 1601, 1557, 1441, and 1390 cm⁻¹ (ring vibrations) and between 1321 and 1138 cm⁻¹ (C-F vibrations). nih.gov

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid |

| ~1700 | C=O Stretch (strong) | Carboxylic Acid |

| 1600 - 1400 | C=C, C=N Stretches | Pyridine Ring |

| 1300 - 1200 | C-O Stretch | Carboxylic Acid |

| 1250 - 1000 | C-F Stretch (strong) | Aryl Fluoride (B91410) |

| 1440 - 1395 | O-H Bend | Carboxylic Acid |

Table 2: Typical Infrared Absorption Frequencies for this compound.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. It would be useful for analyzing the symmetric stretching modes of the pyridine ring. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to show absorption bands arising from electronic transitions within the molecule.

The primary electronic transitions are:

π → π* Transitions: These are typically high-intensity absorptions associated with the π-electron system of the aromatic pyridine ring. For pyridinedicarboxylate compounds, these transitions result in intense absorption bands between 220 and 300 nm. nih.gov

n → π* Transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. The carboxylic acid groups exhibit a weak n → π* transition with a maximum absorption around 260 nm in aqueous solutions. copernicus.org

The combination of these transitions gives this compound its characteristic UV absorption profile, which can be used for quantitative analysis in solution.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

For this compound (C₇H₄FNO₄), the calculated monoisotopic molecular weight is approximately 185.01 Da. High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the elemental composition.

The fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), would likely reveal characteristic losses from the parent ion:

Loss of H₂O (18 Da): Dehydration is a common fragmentation pathway.

Loss of CO₂ (44 Da) or •COOH (45 Da): Decarboxylation is a highly characteristic fragmentation for carboxylic acids. The molecule can lose one or both carboxyl groups.

Loss of CO (28 Da): Subsequent loss of carbon monoxide from the ring or carboxyl group can also occur.

Analysis of these fragmentation patterns helps to confirm the presence and location of the dicarboxylic acid functional groups on the fluoropyridine core. nih.gov

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state.

Powder XRD (PXRD): For polycrystalline (powder) samples, PXRD provides a characteristic diffraction pattern that serves as a "fingerprint" for the crystalline phase. This technique is essential for phase identification, assessing sample purity, and monitoring structural changes under different conditions. The resulting diffractogram can be compared to patterns calculated from single-crystal data or those in reference databases. researchgate.net

Future Research Trajectories and Multidisciplinary Opportunities

Development of Next-Generation Enzyme Modulators with Enhanced Selectivity

The scaffold of 5-Fluoropyridine-2,4-dicarboxylic acid is particularly promising for the development of highly selective enzyme inhibitors. Research has demonstrated that fluorinated derivatives of pyridine-2,4-dicarboxylate are effective inhibitors of human 2-oxoglutarate (2OG) dependent oxygenases, a large family of enzymes involved in various physiological processes, including epigenetic regulation and collagen biosynthesis. nih.gov

Specifically, this compound has been identified as a potent inhibitor of these enzymes. nih.gov The introduction of a fluorine atom at the C5 position of the pyridine (B92270) ring has been shown to significantly influence inhibitor selectivity. Studies comparing different substituted pyridine-2,4-dicarboxylic acid (PDCA) derivatives reveal that substituents at the C5 position can enhance selectivity for certain enzymes, such as aspartate/asparagine-β-hydroxylase (AspH), over others, like the histone lysine (B10760008) demethylase KDM4 family. nih.gov This enhanced selectivity is crucial for developing targeted therapeutics with fewer off-target effects.

Future research will likely focus on leveraging this structure-activity relationship. By systematically modifying the scaffold of this compound, researchers can aim to develop next-generation modulators with even greater potency and isoform-selective inhibition profiles. This involves synthesizing new analogues and employing detailed biochemical and biophysical studies to probe their interactions with target enzymes.

| Compound | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| This compound | AspH (Aspartate/asparagine-β-hydroxylase) | Identified as a potent inhibitor. | nih.gov |

| Fluorinated PDCA Derivatives | 2-Oxoglutarate Dependent Oxygenases | C5 substituents increase selectivity for AspH over KDM4 enzymes. | nih.gov |

| [2,2'-bipyridine]-5,5'-dicarboxylic acid | Prolyl 4-hydroxylase | A highly potent inhibitor of its class, demonstrating the utility of pyridine-dicarboxylate scaffolds. | nih.gov |

Exploration of Novel Coordination Architectures and Functional Materials

The dicarboxylate functionality of this compound makes it an excellent candidate as an organic linker for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgsemanticscholar.org These materials are composed of metal ions or clusters connected by organic ligands, creating extended one-, two-, or three-dimensional structures with diverse and tunable properties.

The pyridine nitrogen and the two carboxylate groups offer multiple coordination sites, allowing for the formation of complex and robust architectures with various metal centers. semanticscholar.org The presence of the fluorine atom can also influence the resulting structure and properties through noncovalent interactions, such as hydrogen bonding or halogen bonding, potentially directing the self-assembly process and modifying the electronic properties of the final material.

Future research in this area will involve reacting this compound with different metal salts under various conditions (e.g., hydrothermal synthesis) to create new coordination polymers. rsc.orgnih.gov The resulting materials could be investigated for a range of applications, including:

Luminescence: Creating materials for sensors or solid-state lighting. nih.gov

Magnetism: Developing materials with interesting magnetic properties. rsc.org

Porosity: Designing porous frameworks for gas storage or separation.

| Ligand Type | Metal Ions | Resulting Structure/Property | Reference |

|---|---|---|---|

| Pyridine-2,4,6-tricarboxylic acid | Mn(II), Co(II) | 3D supramolecular architectures with ferroelectric and antiferromagnetic properties. | rsc.org |

| 5-Aminopyridine-2-carboxylic acid | Lanthanides (Tb, Er, Yb), Na | Metal-organic chains exhibiting luminescence and slow magnetic relaxation. | nih.gov |

| Semi-rigid dicarboxylic acids with N-donor co-ligands | Zn(II), Ni(II), Cd(II), Mn(II) | Diverse coordination polymers with varying topologies. | rsc.org |

Integration of Advanced Computational Approaches for Rational Design and Discovery

Advanced computational methods are becoming indispensable tools for accelerating the design and discovery of new molecules and materials. For this compound, computational approaches like Density Functional Theory (DFT) can provide profound insights into its behavior and potential applications. mdpi.comresearchgate.net

For Enzyme Modulators: Molecular docking and molecular dynamics simulations can be used to predict how this compound and its derivatives bind to the active sites of target enzymes. These simulations can elucidate the key interactions responsible for binding affinity and selectivity, guiding the rational design of more potent and specific inhibitors.

For Functional Materials: DFT calculations can be employed to analyze the molecular associations and noncovalent interactions that guide the formation of co-crystals and coordination polymers. mdpi.com By calculating properties like molecular electrostatic potential (MEP) and using tools like the quantum theory of atoms-in-molecules (QTAIM), researchers can understand the energetic features of hydrogen bonds and other interactions that stabilize these crystal structures. mdpi.com This predictive power allows for the rational design of materials with desired topologies and properties before their synthesis is attempted in the lab. nih.gov

Future work will see a tighter integration of these computational predictions with experimental validation, creating a feedback loop that significantly accelerates the discovery of new enzyme modulators and functional materials based on the this compound scaffold.

Emerging Applications in Niche Biochemical and Materials Science Fields

Beyond the development of specific enzyme inhibitors and coordination polymers, the unique properties of this compound suggest its potential in several niche fields.

In biochemistry , its ability to chelate metal ions while inhibiting specific enzymes could be explored for applications in modulating metalloenzyme activity. The core structure could also serve as a fragment for the development of probes to study biological systems or as a starting point for synthesizing compounds with other biological activities, such as anti-cancer properties, as seen in related coordination polymers. nih.gov

In materials science , the fluorinated pyridine core is a valuable synthon. Organofluorine compounds often exhibit enhanced thermal stability and hydrophobicity. mdpi.com This suggests that polymers or materials incorporating the this compound moiety could possess desirable properties for high-performance applications. For instance, it could be used to create specialized polymers, surface coatings, or functional networks with tailored chemical and oxidative resistance. mdpi.com The combination of a fluorinated aromatic system with coordinating carboxylates provides a unique platform for creating multifunctional materials where electronic, optical, and chemical properties can be finely tuned.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-fluoropyridine-2,4-dicarboxylic acid, and how can purity be validated?

- Synthesis : While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methods for pyridine dicarboxylic acids (e.g., using polyphosphoric acid or fluorinated precursors) can be adapted . Fluorination may involve electrophilic substitution or halogen-exchange reactions under controlled conditions.

- Purity Validation : Use HPLC (≥98% purity, as per standards for similar compounds ), NMR (e.g., NMR to confirm fluorination ), and mass spectrometry. Compare spectral data with PubChem records for consistency .

Q. How does the fluorine substitution at the 5-position influence the compound’s stability under alkaline conditions?

- Fluorine’s electron-withdrawing effects enhance resistance to hydrolysis compared to non-fluorinated analogs. For example, arylene-linked dicarboxylic acids with fluorinated groups demonstrate improved stability in alkaline media (e.g., 40 wt.% KOD/DO), as seen in degradation studies of similar structures .

- Methodology : Accelerated stability testing via exposure to NaOH or KOD solutions, monitored by / NMR or HPLC retention time shifts .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : NMR (aromatic proton assignments), NMR (carboxylic acid carbons at ~170 ppm), and NMR (fluorine environment analysis) .

- IR Spectroscopy : Confirm carboxylic acid O-H stretches (~2500-3000 cm) and C=O vibrations (~1700 cm) .

- Mass Spectrometry : ESI-MS in negative mode for [M-H] ion matching the molecular formula (CHFNO, exact mass: 201.01 g/mol) .

Advanced Research Questions

Q. How does this compound compare to non-fluorinated analogs in enzyme inhibition studies?

- Pyridine-2,4-dicarboxylic acid (non-fluorinated) inhibits LigI with . Fluorination at the 5-position may enhance binding affinity due to increased electronegativity and steric effects, as observed in fluorinated enzyme inhibitors (e.g., Factor Xa inhibitors with fluorophenoxy groups ).

- Experimental Design :

- Perform competitive inhibition assays (e.g., with LigI or similar hydrolases) using ITC or fluorescence-based methods.

- Compare values with non-fluorinated analogs to quantify fluorine’s impact .

Q. What computational strategies predict the binding interactions of this compound with target enzymes?

- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., the Mn-binding site in amidohydrolases ). Fluorine’s electronegativity may polarize adjacent carbonyl groups, enhancing metal coordination.

- MD Simulations : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds between carboxylic acid groups and catalytic residues .

Q. Can this compound act as a bifunctional linker in metal-organic frameworks (MOFs)?

- Pyridine dicarboxylic acids are common MOF linkers due to their chelating ability. Fluorination could modulate framework porosity and thermal stability. For example, 2-fluorobenzene-1,4-dicarboxylic acid forms MOFs with unique luminescence properties .

- Methodology :

- Solvothermal synthesis with metal salts (e.g., Zn, Cu) and characterization via PXRD, BET surface area analysis, and TGA .

Data Contradictions and Research Gaps

- Inhibition Mechanism : While pyridine-2,4-dicarboxylic acid’s inhibition of LigI is established , the fluorinated analog’s efficacy remains untested. Fluorine may alter steric hindrance or electronic interactions, requiring empirical validation.

- Stability vs. Reactivity : Fluorine enhances alkaline stability but may increase susceptibility to electrophilic aromatic substitution in acidic conditions—a trade-off requiring pH-dependent studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.